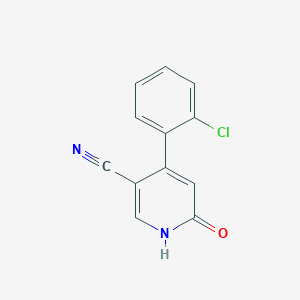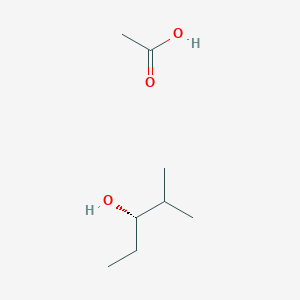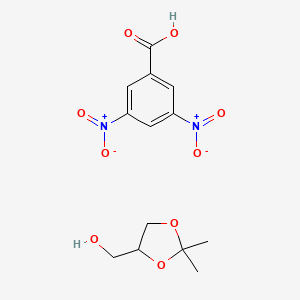
(2,2-Dimethyl-1,3-dioxolan-4-yl)methanol;3,5-dinitrobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2,2-Dimethyl-1,3-dioxolan-4-yl)methanol;3,5-dinitrobenzoic acid is a chemical entity that combines two distinct functional groups: a dioxolane ring and a dinitrobenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dimethyl-1,3-dioxolan-4-yl)methanol typically involves the reaction of 2,2-dimethyl-1,3-dioxolane with formaldehyde under acidic conditions to form the methanol derivative. The 3,5-dinitrobenzoic acid component can be synthesized through the nitration of benzoic acid using a mixture of concentrated sulfuric acid and nitric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes for the benzoic acid component and controlled synthesis of the dioxolane derivative. The two components are then combined under specific conditions to yield the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methanol group in (2,2-Dimethyl-1,3-dioxolan-4-yl)methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro groups in 3,5-dinitrobenzoic acid can be reduced to amines under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron powder (Fe) in acidic medium are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used in substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (2,2-Dimethyl-1,3-dioxolan-4-yl)methanol;3,5-dinitrobenzoic acid is used as a reagent in organic synthesis, particularly in the formation of complex molecules through its reactive functional groups.
Biology
In biological research, this compound can be used as a probe to study enzyme activities, particularly those involved in oxidation-reduction reactions.
Medicine
In medicine, derivatives of this compound may be explored for their potential therapeutic properties, especially in targeting specific biochemical pathways.
Industry
In the industrial sector, this compound can be used in the synthesis of polymers and other materials due to its reactive functional groups.
Mechanism of Action
The mechanism of action of (2,2-Dimethyl-1,3-dioxolan-4-yl)methanol;3,5-dinitrobenzoic acid involves its interaction with various molecular targets. The dioxolane ring can act as a protecting group in synthetic chemistry, while the dinitrobenzoic acid moiety can participate in electron transfer reactions. The compound’s effects are mediated through its ability to undergo oxidation-reduction and substitution reactions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-1,3-dioxolane-4-methanol: Similar in structure but lacks the dinitrobenzoic acid moiety.
3,5-Dinitrobenzoic acid: Contains the nitro groups but lacks the dioxolane ring.
Uniqueness
The uniqueness of (2,2-Dimethyl-1,3-dioxolan-4-yl)methanol;3,5-dinitrobenzoic acid lies in its combination of a dioxolane ring and a dinitrobenzoic acid moiety, providing a versatile platform for various chemical reactions and applications.
Properties
CAS No. |
823192-44-5 |
|---|---|
Molecular Formula |
C13H16N2O9 |
Molecular Weight |
344.27 g/mol |
IUPAC Name |
(2,2-dimethyl-1,3-dioxolan-4-yl)methanol;3,5-dinitrobenzoic acid |
InChI |
InChI=1S/C7H4N2O6.C6H12O3/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;1-6(2)8-4-5(3-7)9-6/h1-3H,(H,10,11);5,7H,3-4H2,1-2H3 |
InChI Key |
KYZHOUMKCXGFTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCC(O1)CO)C.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


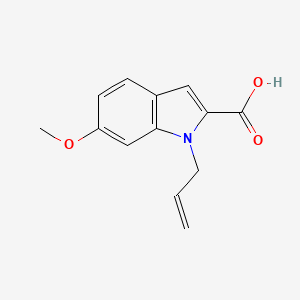
![3-Bromo-7-(thiophen-3-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14206456.png)


![5,8-Dichloropyrimido[4,5-B]quinoline-2,4-diamine](/img/structure/B14206473.png)
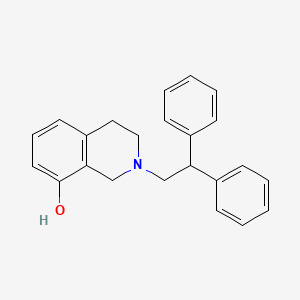
![2,2'-[1,4-Phenylenebis(oxy)]bis(5-aminobenzene-1-sulfonic acid)](/img/structure/B14206479.png)

![1,3,5-Tribromo-2-[(2-methylphenyl)methoxy]benzene](/img/structure/B14206501.png)
![1-{[1-(4-Chlorophenyl)-3,3,3-trifluoroprop-1-en-1-yl]oxy}-2-iodobenzene](/img/structure/B14206502.png)


